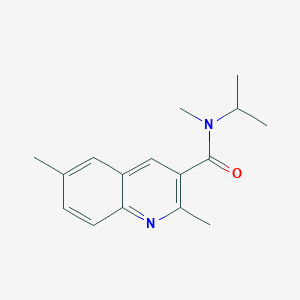![molecular formula C18H23N3O4 B5904760 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B5904760.png)
4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and proteins that are involved in cellular signaling pathways. Additionally, this compound may induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide can induce various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins, leading to the inhibition of tumor growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has shown promising results in inhibiting tumor growth, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound is its limited availability and high cost.
Orientations Futures
There are several future directions for research on 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide. One area of research is to further investigate the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies can be conducted to optimize the synthesis method of this compound to make it more cost-effective and readily available for research purposes. Furthermore, research can be conducted to investigate the potential side effects and toxicity of this compound in vivo. Finally, this compound can be used as a starting point for the development of new compounds with improved therapeutic properties.
In conclusion, 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide is a compound with potential applications in various areas of scientific research. While more research is needed to fully understand its mechanism of action and therapeutic potential, this compound shows promise as a potential therapeutic agent for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide involves the reaction of 4-hydroxybenzaldehyde with allyl bromide and potassium carbonate in dimethyl sulfoxide (DMSO) to obtain 4-allyloxybenzaldehyde. The resulting compound is then reacted with ethylbromoacetate in the presence of potassium carbonate and DMSO to obtain 4-(allyloxy)-3-ethoxybenzaldehyde. The final compound is synthesized by reacting 4-(allyloxy)-3-ethoxybenzaldehyde with 5-ethyl-1,2,4-oxadiazole-3-methanol and N-methylmorpholine in acetonitrile.
Applications De Recherche Scientifique
4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide has shown potential applications in various areas of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, this compound has shown potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-5-10-24-14-9-8-13(11-15(14)23-7-3)18(22)21(4)12-16-19-17(6-2)25-20-16/h5,8-9,11H,1,6-7,10,12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULHOGPWUKXQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN(C)C(=O)C2=CC(=C(C=C2)OCC=C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-2-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)pyridine](/img/structure/B5904695.png)
![2-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904696.png)
![1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol](/img/structure/B5904697.png)


![(1S*,4S*)-2-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5904721.png)
amino]methyl}benzoic acid](/img/structure/B5904728.png)
![2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol](/img/structure/B5904743.png)
![(4-sec-butoxy-3-methoxybenzyl)ethyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B5904745.png)
![N-[1-(hydroxymethyl)propyl]-2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]-N-(2-thienylmethyl)acetamide](/img/structure/B5904747.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-3-(4-hydroxy-2-methylquinolin-3-yl)propanamide](/img/structure/B5904752.png)
![N-[2-(allyloxy)benzyl]-2-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)-N-ethylacetamide](/img/structure/B5904753.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[1-(4-methylpyridin-2-yl)propyl]propanamide](/img/structure/B5904770.png)
![5-[(2,2-diallylpiperidin-1-yl)methyl]-N-ethylpyrimidin-2-amine](/img/structure/B5904784.png)